molecular formula C12H19NO4 B13760088 3,3'-(Phenylimino)bispropane-1,2-diol CAS No. 57302-22-4

3,3'-(Phenylimino)bispropane-1,2-diol

Cat. No.: B13760088
CAS No.: 57302-22-4
M. Wt: 241.28 g/mol
InChI Key: ZLWISTXMEPFPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-(Phenylimino)bispropane-1,2-diol is an organic compound with the molecular formula C12H19NO4 and a molecular weight of 241.29 g/mol . It is identified by the CAS Registry Number 57302-22-4 . Researchers can utilize its structural features, characterized by the SMILES notation C1=CC=CC=C1N(CC(CO)O)CC(CO)O, for various synthetic and investigative applications . This compound is part of a chemical family that has been referenced in studies concerning metabolic pathways and clearance in biological systems, providing a basis for its use in biochemical and toxicological research . As a supplier, we provide this chemical in high purity to ensure consistent and reliable results in your laboratory work. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Certificate of Analysis for lot-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57302-22-4

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

3-[N-(2,3-dihydroxypropyl)anilino]propane-1,2-diol

InChI

InChI=1S/C12H19NO4/c14-8-11(16)6-13(7-12(17)9-15)10-4-2-1-3-5-10/h1-5,11-12,14-17H,6-9H2

InChI Key

ZLWISTXMEPFPSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(CO)O)CC(CO)O

Origin of Product

United States

Synthetic Methodologies for 3,3 Phenylimino Bispropane 1,2 Diol and Its Analogues

Established Reaction Pathways for Aminopropanediol Synthesis

The synthesis of aminopropanediols like 3,3'-(Phenylimino)bispropane-1,2-diol can be achieved through several well-documented reaction pathways. These methods often involve the reaction of an amine with an epoxide or a related three-carbon synthon, followed by necessary functional group transformations.

A primary and direct route to this compound involves the nucleophilic addition of phenylamine to two equivalents of a glycidol (B123203) derivative. Glycidol, being a bifunctional molecule with both an epoxide and a primary alcohol, is an ideal starting material. The reaction proceeds via the ring-opening of the epoxide by the amine.

The general reaction is as follows:

Phenylamine + 2 x Glycidol -> this compound

This reaction is typically carried out in a protic solvent, such as ethanol (B145695) or water, and may be catalyzed by acids or bases to facilitate the epoxide ring-opening. The stoichiometry of the reactants is critical to ensure the formation of the desired bis-adduct rather than the mono-adduct.

Table 1: Typical Reaction Conditions for the Condensation of Phenylamine and Glycidol

ParameterCondition
Reactants Phenylamine, Glycidol
Stoichiometry 1 : 2.2 (Amine : Epoxide)
Solvent Ethanol, Methanol, or Water
Catalyst None (autocatalytic) or mild acid/base
Temperature 50-80 °C
Reaction Time 12-48 hours

This interactive table provides a summary of typical conditions for the synthesis of this compound via the condensation of phenylamine and glycidol.

In many synthetic strategies, the diol functionality of the target molecule is protected to prevent unwanted side reactions. Dioxolanes are common protecting groups for 1,2-diols due to their stability under various reaction conditions and their facile removal. wikipedia.org The synthesis can proceed by first reacting phenylamine with a protected glycidol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), followed by the deprotection of the resulting bis(dioxolane) intermediate.

The deprotection step involves the acid-catalyzed hydrolysis of the dioxolane rings to yield the vicinal diols. organic-chemistry.org This method offers a high degree of control over the synthesis and often leads to cleaner reaction profiles.

Table 2: Conditions for Hydrolysis of Dioxolane Protecting Groups

ParameterCondition
Substrate N-phenyl-bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)amine
Reagent Aqueous Acid (e.g., HCl, H₂SO₄, or Amberlyst-15)
Solvent Water, Acetone/Water, or Methanol/Water
Temperature Room Temperature to 50 °C
Reaction Time 2-12 hours

This interactive table summarizes the typical conditions for the deprotection of dioxolane intermediates to form the final diol product.

An alternative approach involves the dihydroxylation of an N,N-diallylaniline precursor. The Wagner reaction, which utilizes a cold, dilute, and alkaline solution of potassium permanganate (B83412) (KMnO₄), is a classic method for the syn-dihydroxylation of alkenes to form vicinal diols.

The synthesis would first involve the preparation of N,N-diallylaniline from phenylamine and an allyl halide. Subsequently, the controlled oxidation of the two allyl groups would yield the desired this compound. Careful control of the reaction conditions is necessary to prevent over-oxidation and cleavage of the carbon-carbon double bonds.

Table 3: General Conditions for Wagner Oxidation of N-Allyl Precursors

ParameterCondition
Substrate N,N-diallylaniline
Oxidizing Agent Cold, dilute, alkaline KMnO₄
Solvent Acetone/Water or t-Butanol/Water
Temperature 0-5 °C
Reaction Time 1-4 hours

This interactive table outlines the general conditions for the dihydroxylation of N-allyl precursors using the Wagner reaction.

Catalytic Approaches in the Synthesis of N-Substituted Bis(propanediol)amines

The use of catalysts can significantly improve the efficiency, selectivity, and environmental footprint of the synthesis of N-substituted bis(propanediol)amines. Both homogeneous and heterogeneous catalysts can be employed in the key bond-forming reactions. For instance, in the condensation of phenylamine and glycidol, Lewis acids can activate the epoxide ring, making it more susceptible to nucleophilic attack. Similarly, base catalysts can deprotonate the amine, increasing its nucleophilicity.

Recent research has focused on the development of more sustainable catalytic systems, including the use of metal-organic frameworks (MOFs), zeolites, and enzyme-based catalysts. These catalysts can offer high activity and selectivity under mild reaction conditions and can often be recycled and reused, reducing waste and cost.

Stereoselective Synthesis and Chiral Resolution Techniques for Diastereomers

This compound contains two stereogenic centers, which means it can exist as a mixture of diastereomers ((R,R), (S,S), and the meso-compound (R,S)). The control of stereochemistry is often crucial for the biological activity and material properties of such compounds.

Stereoselective synthesis aims to produce a single desired stereoisomer. This can be achieved by using chiral starting materials (e.g., enantiomerically pure glycidol), chiral catalysts, or chiral auxiliaries. For instance, the use of (R)- or (S)-glycidol in the condensation with phenylamine would lead to the formation of the corresponding chiral bis(propanediol)amine.

Alternatively, if a mixture of diastereomers is formed, chiral resolution techniques can be employed for their separation. wikipedia.org Common methods include:

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. pharmtech.com

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers based on their differential interactions with the chiral support. nih.gov

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

Transitioning a synthetic procedure from a laboratory scale to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. mt.com For the synthesis of this compound, key scale-up considerations include:

Heat Management: The reaction of amines with epoxides is often exothermic. Proper heat management through controlled addition of reagents and efficient cooling is crucial to prevent runaway reactions.

Mixing: Ensuring efficient mixing becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots" and a decrease in reaction selectivity and yield.

Solvent Selection: The choice of solvent can impact reaction rate, selectivity, and ease of product isolation. On a larger scale, factors such as cost, toxicity, and ease of recovery become more important.

Work-up and Purification: The method of product isolation and purification (e.g., extraction, distillation, crystallization) must be scalable and efficient.

Process optimization involves systematically studying the effects of various reaction parameters (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions that provide the highest yield and purity in the shortest time. mdpi.com Techniques such as Design of Experiments (DoE) can be employed to efficiently explore the reaction parameter space.

Advanced Spectroscopic and Chromatographic Characterization of 3,3 Phenylimino Bispropane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 3,3'-(Phenylimino)bispropane-1,2-diol, both ¹H and ¹³C NMR spectroscopy are essential for a complete structural assignment.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons in the phenyl group and the two propane-1,2-diol moieties are expected. The aromatic protons of the phenyl group would typically appear in the downfield region of the spectrum. The protons of the propane-1,2-diol chains would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The hydroxyl protons would likely appear as broad singlets, and their chemical shift could be concentration and solvent dependent. The integration of the signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each non-equivalent carbon atom in this compound would give a distinct signal. The carbon atoms of the phenyl ring would resonate in the aromatic region (typically 110-150 ppm). The carbons of the two propane-1,2-diol units would appear in the aliphatic region, with the carbons bonded to oxygen and nitrogen atoms shifted further downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.20 - 6.70148.0 (C-N), 129.0 (ortho-C), 118.0 (meta-C), 113.0 (para-C)
N-CH₂3.40 - 3.2055.0 - 50.0
CH(OH)4.00 - 3.8072.0 - 68.0
CH₂(OH)3.70 - 3.5065.0 - 60.0
OHVariable (broad)-

Note: These are predicted values and may differ from experimental results.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. The C-H stretching vibrations of the aromatic ring and the aliphatic chains would appear around 3100-2850 cm⁻¹. The C=C stretching of the phenyl group would be observed in the 1600-1450 cm⁻¹ region. The C-N stretching of the amino group and the C-O stretching of the alcohol groups would also be present in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The symmetric vibrations of the phenyl ring are typically strong in the Raman spectrum. The C-C and C-N skeletal vibrations would also be observable. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where the O-H vibrations of water can obscure the corresponding region in the IR spectrum.

Interactive Data Table: Expected Vibrational Bands

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Vibrational Mode
O-H (Alcohol)3600 - 3200 (broad)3600 - 3200 (weak)Stretching
C-H (Aromatic)3100 - 30003100 - 3000Stretching
C-H (Aliphatic)3000 - 28503000 - 2850Stretching
C=C (Aromatic)1600 - 14501600 - 1450 (strong)Stretching
C-N (Amine)1350 - 12501350 - 1250Stretching
C-O (Alcohol)1260 - 10001260 - 1000Stretching

Note: These are expected frequency ranges and the exact peak positions can vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) could be employed. ESI is a soft ionization technique that would likely yield the protonated molecule [M+H]⁺, confirming the molecular weight. EI is a higher-energy technique that would cause fragmentation of the molecule. The resulting fragmentation pattern would provide valuable structural information. Common fragmentation pathways could include the loss of water from the diol moieties, cleavage of the C-C bonds in the propane chains, and cleavage of the C-N bond.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value Possible Fragment Fragmentation Pathway
226.28[M+H]⁺Protonation of the molecule
208.27[M+H - H₂O]⁺Loss of a water molecule
190.26[M+H - 2H₂O]⁺Loss of two water molecules
134.18[C₆H₅NHCH₂CH(OH)]⁺Cleavage of the C-C bond in one of the propane chains
93.13[C₆H₅NH₂]⁺Cleavage of the N-C bond

Note: The molecular formula of this compound is C₁₂H₁₉NO₄, with a molecular weight of 225.28 g/mol . The m/z values are for the most abundant isotopes.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would likely be suitable for its analysis. Detection could be achieved using a UV detector, as the phenyl group is chromophoric. The retention time would be a characteristic property of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds. For a compound with multiple polar hydroxyl groups like this compound, derivatization is often necessary to increase its volatility and thermal stability. Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the hydroxyl groups to trimethylsilyl ethers. The derivatized compound could then be analyzed by GC, likely using a capillary column with a non-polar stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compound. Studies on related compounds such as 3-(phenylamino)propane-1,2-diol have utilized GC/MS for metabolic analysis. nih.gov

Interactive Data Table: Typical Chromatographic Conditions

Technique Column Mobile Phase / Carrier Gas Detector Expected Outcome
HPLCReversed-phase C18Water/Acetonitrile gradientUV (e.g., 254 nm)A single peak indicating purity, with a characteristic retention time.
GC (after derivatization)Capillary column (e.g., DB-5)Helium or HydrogenFlame Ionization Detector (FID) or Mass Spectrometer (MS)A sharp peak for the derivatized compound at a specific retention time, allowing for purity and structural confirmation (with MS).

Advanced X-ray Crystallography for Solid-State Structural Determination

Interactive Data Table: Information Obtainable from X-ray Crystallography

Parameter Description
Unit Cell DimensionsThe dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe precise x, y, and z coordinates of each atom in the unit cell.
Bond LengthsThe distances between bonded atoms.
Bond AnglesThe angles between adjacent bonds.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Hydrogen Bonding NetworkThe geometry and connectivity of intermolecular hydrogen bonds.

Reaction Chemistry and Mechanistic Investigations of 3,3 Phenylimino Bispropane 1,2 Diol

Reactivity of the Vicinal Diol Functionalities

The two propane-1,2-diol units in the molecule are primary sites for reactions typical of vicinal diols. These reactions can be directed to involve both diol groups or selectively target one over the other, offering pathways to complex molecular architectures.

Vicinal diols are well-known to react with aldehydes and ketones in the presence of an acid catalyst to form five-membered cyclic acetals (1,3-dioxolanes). This reaction is a common strategy for the protection of diols or carbonyl groups in organic synthesis. In the case of 3,3'-(Phenylimino)bispropane-1,2-diol, the reaction with a suitable aldehyde or ketone can lead to the formation of mono- or bis-acetals/ketals.

The formation of these cyclic structures is driven by the thermodynamic stability of the five-membered ring. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product side. Common catalysts for this transformation include Brønsted acids such as p-toluenesulfonic acid or Lewis acids like boron trifluoride etherate.

Table 1: Illustrative Examples of Cyclic Acetal/Ketal Formation with Diols

Diol ReactantCarbonyl ReactantCatalystProduct
Ethylene GlycolAcetonep-TsOH2,2-Dimethyl-1,3-dioxolane
Propane-1,2-diolBenzaldehydeBF₃·OEt₂2-Phenyl-4-methyl-1,3-dioxolane
This compoundFormaldehydeH₂SO₄Bis(1,3-dioxolane) derivative

Note: The reactions shown are generalized examples of acetal/ketal formation and are illustrative of the potential reactivity of this compound.

The hydroxyl groups of the diol moieties can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Similarly, etherification can be achieved by reacting the diol with alkyl halides or other alkylating agents in the presence of a base. These reactions can proceed to give mono- or di-substituted products at each diol unit, leading to a variety of derivatives. The choice of reagents and reaction conditions can influence the extent of substitution.

Achieving site-selectivity in the transformation of the four hydroxyl groups in this compound presents a significant synthetic challenge. The primary and secondary hydroxyl groups within each diol unit exhibit different reactivities. Generally, primary alcohols are more reactive towards sterically demanding reagents. By carefully selecting protecting groups, catalysts, and reaction conditions, it is possible to selectively functionalize one type of hydroxyl group over the other. For instance, bulky silyl (B83357) ethers can be selectively introduced at the less sterically hindered primary hydroxyl positions.

Reactivity of the Tertiary Amine Moiety

The central tertiary amine in this compound is a nucleophilic and basic center, making it susceptible to a range of reactions.

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. Alkylation with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts. Acylation with acid chlorides or anhydrides can also occur at the nitrogen, though this is less common for tertiary amines and may require specific catalysts or conditions. The presence of the bulky bis(1,2-dihydroxypropyl) groups may sterically hinder reactions at the nitrogen center.

As mentioned, the tertiary amine can be readily quaternized by reaction with an alkyl halide. This reaction converts the neutral amine into a positively charged quaternary ammonium salt, significantly altering the molecule's physical and chemical properties.

Furthermore, the tertiary amine can be oxidized to form an amine oxide. Common oxidizing agents for this transformation include hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a polar functional group that can participate in further reactions.

Table 2: Summary of Potential Reactions of this compound

Functional GroupReaction TypeReagentsPotential Product(s)
Vicinal DiolCyclic Acetal/Ketal FormationAldehyde/Ketone, Acid CatalystMono/Bis-dioxolane
Vicinal DiolEsterificationCarboxylic Acid/DerivativeMono/Di/Tri/Tetra-ester
Vicinal DiolEtherificationAlkyl Halide, BaseMono/Di/Tri/Tetra-ether
Tertiary AmineAlkylationAlkyl HalideQuaternary Ammonium Salt
Tertiary AmineAmine Oxide FormationH₂O₂, m-CPBAN-oxide

Intramolecular and Intermolecular Cyclization Pathways

The molecular architecture of this compound is conducive to both intramolecular and intermolecular cyclization reactions, primarily driven by the interaction between the amino and hydroxyl functional groups.

Intramolecular Cyclization:

Intramolecular cyclization of this compound is anticipated to yield heterocyclic structures, most notably derivatives of morpholine (B109124). The reaction would likely proceed via an acid-catalyzed dehydration mechanism. Protonation of a primary or secondary hydroxyl group would convert it into a good leaving group (water), facilitating a nucleophilic attack by the central nitrogen atom.

Given the two propane-1,2-diol side chains, this cyclization could occur on one or both sides of the phenylamino (B1219803) core, leading to the formation of mono- or bis-morpholine derivatives. The regioselectivity of the cyclization would depend on the relative reactivity of the primary versus the secondary hydroxyl groups. Typically, cyclization involving the primary alcohol is favored due to lower steric hindrance, which would lead to the formation of a six-membered morpholine ring.

Pathway A: Mono-cyclization: Reaction at one of the propane-1,2-diol chains would result in a substituted N-phenylmorpholine derivative with a remaining propane-1,2-diol side chain.

Pathway B: Double Cyclization (Bis-morpholine formation): Subsequent cyclization of the second diol chain would lead to the formation of a rigid, fused bis-morpholine structure.

The reaction conditions, such as the choice of acid catalyst, temperature, and solvent, would be critical in controlling the extent of cyclization.

Intermolecular Cyclization:

Intermolecular reactions of this compound could lead to the formation of larger cyclic structures, such as crown ether analogues or other macrocycles. These reactions would involve the condensation of two or more molecules. For instance, the amino group of one molecule could react with a hydroxyl group of another molecule. Such intermolecular processes are generally favored at higher concentrations. The formation of dimeric, trimeric, or even polymeric structures is conceivable under specific conditions.

A hypothetical intermolecular dimerization could result in the formation of a 12-membered diazamacrocycle, where two molecules are linked through ether bonds formed between the amino group of one molecule and a hydroxyl group of the other.

Reaction Type Potential Products Key Reaction Conditions
Intramolecular Mono-cyclizationSubstituted N-phenylmorpholineDilute acid, moderate temperature
Intramolecular Double CyclizationFused N-phenyl-bis-morpholineStronger acid, higher temperature
Intermolecular Dimerization12-membered DiazamacrocycleHigh concentration, suitable template

Applications in Advanced Materials Science

Polymer Chemistry Applications

The difunctional diol nature of 3,3'-(Phenylimino)bispropane-1,2-diol suggests its potential as a monomer or cross-linking agent in the synthesis of various polymers. However, based on available research, the direct application of this specific compound in the synthesis of common polymers like polyurethanes and epoxy resins is not extensively documented.

As a Monomer or Cross-linking Agent in Polymer Synthesis (e.g., polyurethanes, epoxy resins)

In theory, the two diol functional groups in this compound could react with diisocyanates to form polyurethanes. In this role, it would act as a chain extender, a low-molecular-weight diol that reacts with isocyanate groups to build the polymer chain. The aromatic phenylimino core would be incorporated into the polymer backbone, potentially influencing the final properties of the polyurethane, such as its rigidity, thermal stability, and refractive index.

Modification of Polymer Network Structure and Properties

The incorporation of this compound into a polymer network could significantly modify its structure and properties. The central phenylamino (B1219803) group can introduce a degree of rigidity and aromatic character to the polymer chain, which may enhance thermal stability and mechanical strength. The two propane-1,2-diol moieties, with their secondary hydroxyl groups, can influence the reactivity during polymerization and the final architecture of the cross-linked network. The presence of the tertiary amine (the nitrogen of the phenylimino group) could also have a catalytic effect on certain polymerization reactions, such as the isocyanate-hydroxyl reaction in polyurethane formation.

Furthermore, the specific stereochemistry of the diol units could be exploited to create polymers with tailored three-dimensional structures. However, without specific experimental data, these potential effects remain speculative.

Surface Modification and Interface Chemistry

The presence of multiple hydroxyl groups makes this compound a candidate for surface modification applications, where it can be grafted onto material surfaces to alter their chemical and physical properties.

Impact on Material Hydrophilicity and Wettability

The diol functional groups of this compound are hydrophilic in nature. When this compound is attached to a hydrophobic surface, it can be expected to increase the surface's hydrophilicity and wettability. This is due to the ability of the hydroxyl groups to form hydrogen bonds with water molecules.

While direct studies on this compound for this purpose are limited, research on analogous molecules provides valuable insights. For instance, a study on polydimethylsiloxane (PDMS), a hydrophobic polymer, demonstrated that terminating the PDMS chains with bis(propane-1,2-diol) groups significantly improved its hydrophilicity. The presence of the four hydroxyl groups in the bis(propane-1,2-diol) terminated PDMS led to a notable decrease in the water contact angle, confirming an increase in surface wettability researchgate.netnih.govmdpi.com.

The following interactive table summarizes the effect of bis(propane-1,2-diol) termination on the water contact angle of PDMS, illustrating the potential impact of similar diol-rich compounds on surface hydrophilicity.

SampleInitial Water Contact Angle (°)Final Water Contact Angle (°)Percentage Decrease (%)
PDMS-1105.479.824.3
PDMS-2106.274.330.0
PDMS-3107.171.833.0

This data is based on the modification of polydimethylsiloxane with bis(propane-1,2-diol) and is presented here as an illustrative example of the potential effect of the diol groups on surface properties. mdpi.com

Based on these analogous findings, it can be inferred that grafting this compound onto a material's surface would likely lead to a similar increase in hydrophilicity.

Formation of Functional Coatings

Functional coatings are thin layers applied to a surface to impart specific properties, such as corrosion resistance, wear resistance, or biocompatibility. The reactive hydroxyl groups of this compound could be utilized to anchor it to a substrate or to cross-link it into a stable coating. The phenylamino core could enhance the thermal stability and adhesion of such a coating.

Role in the Formulation of Advanced Composite Materials

Advanced composite materials are formed by combining two or more distinct materials to create a new material with enhanced properties. These typically consist of a reinforcement phase (e.g., fibers, particles) embedded within a matrix phase (e.g., a polymer).

By treating reinforcing fibers (e.g., glass or carbon fibers) with this compound, the hydroxyl groups could form bonds with the fiber surface, while the rest of the molecule could interact or react with the polymer matrix, thus creating a strong interface.

Despite these theoretical possibilities, there is no significant body of research available that specifically investigates the use of this compound in the formulation of advanced composite materials.

Theoretical and Computational Chemistry Studies on 3,3 Phenylimino Bispropane 1,2 Diol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure and reactivity of molecules. researchgate.netnih.gov These methods are used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.gov For molecules similar to 3,3'-(Phenylimino)bispropane-1,2-diol, DFT calculations with a functional like B3LYP and a basis set such as 6-311++G(d,p) have been successfully employed to achieve results that align well with experimental data. nih.gov

The electronic properties are often described using Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from these calculations. The MEP surface illustrates the charge distribution across the molecule, highlighting electrophilic (positive, electron-poor) and nucleophilic (negative, electron-rich) regions. researchgate.net This information is vital for predicting how the molecule will interact with other chemical species. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the diol groups and the nitrogen atom of the imino group, indicating these as sites for electrophilic attack.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT

Parameter Definition Typical Value (Arbitrary Units) Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2 eV Electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.8 eV Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO 4.4 eV Chemical stability and reactivity researchgate.net
Electronegativity (χ) -(EHOMO + ELUMO)/2 4.0 Tendency to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.2 Resistance to change in electron distribution

| Chemical Softness (S) | 1/(2η) | 0.227 | Measure of molecular polarizability researchgate.net |

Note: The values in this table are representative examples based on similar molecules and are for illustrative purposes only.

Conformational Analysis and Intramolecular Hydrogen Bonding

The flexibility of the propane-1,2-diol side chains allows this compound to adopt numerous conformations. Conformational analysis, often performed using computational methods, aims to identify the most stable three-dimensional arrangements of the molecule. researchgate.net The stability of these conformers is determined by a balance of steric hindrance and stabilizing non-covalent interactions, most notably intramolecular hydrogen bonds. researchgate.net

Table 2: Example of Calculated Relative Energies for Different Conformers

Conformer Key Dihedral Angle(s) Intramolecular H-Bonds Relative Energy (kcal/mol) Population (%) at 298K
1 (Global Minimum) g-, g+, a O-H···O, O-H···N 0.00 75.2
2 a, g-, g+ O-H···O 1.25 12.8

| 3 | g+, a, a | None | 2.50 | 2.0 |

Note: This data is hypothetical and serves to illustrate the typical output of a conformational analysis study.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide insights into the behavior of this compound in solution. nih.gov These simulations can model how the molecule interacts with solvent molecules (e.g., water) and how its conformation changes in a dynamic environment.

A key application of MD is to understand how intramolecular hydrogen bonds affect a molecule's properties in solution. For instance, the formation of an intramolecular hydrogen bond can reduce the number of hydrogen bond donors available to interact with the solvent, which can impact solubility and permeability across biological membranes. nih.gov All-atom MD simulations can quantify the free energy profile for processes such as a molecule crossing a lipid bilayer, revealing how conformational changes and interactions with the surrounding environment create energy barriers. nih.gov For this compound, MD simulations could be used to explore its hydration shell, its tendency to self-aggregate, and its dynamic conformational landscape in different solvents.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Visible) of molecules. researchgate.netnih.gov These calculations provide information on absorption wavelengths and oscillator strengths, which correspond to electronic transitions between molecular orbitals. researchgate.net

Similarly, the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) can be calculated. nih.gov By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental results can help confirm the molecule's structure and assign specific signals to individual atoms. nih.gov Vibrational spectra, such as Infrared (IR) and Raman, can also be simulated from the calculated vibrational frequencies, aiding in the interpretation of experimental data. nih.gov

Table 3: Illustrative Comparison of Experimental vs. Predicted Spectroscopic Data

Spectroscopic Data Experimental Value Predicted Value (DFT)
UV-Vis λmax 295 nm 291 nm
¹H NMR (δ, ppm) 7.2 (Ar-H), 4.1 (CH-O), 3.5 (CH₂-N) 7.1 (Ar-H), 4.0 (CH-O), 3.6 (CH₂-N)

| ¹³C NMR (δ, ppm) | 145 (C=N), 129 (Ar-C), 70 (C-O) | 144 (C=N), 128 (Ar-C), 71 (C-O) |

Note: The values presented are hypothetical, based on typical correlations found in studies of similar aromatic amines and diols. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are essential for elucidating complex reaction mechanisms, allowing researchers to map out entire reaction pathways and identify transition states. nih.gov For this compound, this could involve studying its potential metabolic transformations, such as oxidation or conjugation, which are relevant to its biological activity. nih.govnih.gov

The metabolism of the related compound 3-(phenylamino)propane-1,2-diol has been studied, revealing oxidation of the phenyl ring and the diol chain. nih.gov Computational methods can model these reactions by:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants and products. The structure of the TS provides insight into the geometry of the activated complex.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A high activation energy implies a slow reaction.

By mapping the potential energy surface, chemists can understand the feasibility of different reaction pathways and predict the major products. For example, calculations could determine whether the oxidation of the aromatic ring or the diol side chain is more energetically favorable, providing a rationale for observed metabolic products like hydroxylated derivatives or quinoneimines. nih.gov

Biotransformation Pathways and Metabolite Profiling of N Phenylated Aminopropanediols

Investigation of Metabolic Transformations in Non-Human Biological Systems

Research into the metabolic transformations of 3-(phenylamino)propane-1,2-diol has been conducted in murine models, specifically using C57BL/6 and A/J mice strains. nih.gov These studies involved the intraperitoneal administration of radiolabeled PAP to track its distribution and elimination. The findings indicate that PAP is extensively metabolized in vivo, with the majority of the administered dose being excreted in the urine. nih.gov Unmetabolized PAP accounted for less than 1% of the total administered dose found in urine, underscoring the efficiency of its biotransformation. nih.gov

The elimination patterns of PAP showed notable differences between the two mouse strains studied. In a 24-hour period, A/J mice eliminated approximately 70% of the administered dose in urine, while C57BL/6 mice eliminated 36%. nih.gov Fecal excretion was a minor route of elimination, accounting for 0.6% in A/J mice and 3.3% in C57BL/6 mice. nih.gov Furthermore, induction of the cytochrome P450 system with β-naphthoflavone significantly increased the urinary elimination rate in C57BL/6 mice to 57%, whereas no such increase was observed in A/J mice. nih.gov

Urinary and Fecal Excretion of 3-(phenylamino)propane-1,2-diol in Mice Over 24 Hours
Mouse StrainRoute of EliminationPercentage of Administered Dose (%)
A/JUrine70
A/JFeces0.6
C57BL/6Urine36
C57BL/6Feces3.3
C57BL/6 (with β-naphthoflavone induction)Urine57

Identification and Structural Elucidation of Metabolites

Metabolite profiling in the urine of mice administered 3-(phenylamino)propane-1,2-diol has led to the identification and structural elucidation of several biotransformation products. These analyses were primarily conducted using High-Performance Liquid Chromatography (HPLC) coupled with UV and radioisotope detectors, as well as Gas Chromatography-Mass Spectrometry (GC/MS). nih.gov

The major metabolite identified in both A/J and C57BL/6 mice was 2-hydroxy-3-(phenylamino)propanoic acid. nih.govnih.gov This indicates that oxidation of the primary alcohol group on the propane-1,2-diol side chain is a principal metabolic pathway. Other significant metabolites resulting from modifications to both the aromatic ring and the side chain have also been characterized. nih.govnih.gov

Key identified metabolites include:

3-[(4'-hydroxyphenyl)amino]propane-1,2-diol : This metabolite is a product of aromatic hydroxylation at the para-position of the phenyl ring. nih.gov

2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid : This metabolite results from both aromatic hydroxylation and side-chain oxidation. nih.gov

4-aminophenol and paracetamol conjugates : The detection of these metabolites suggests a more complex metabolic pathway involving the potential formation of quinoneimine intermediates. nih.gov

Identified Urinary Metabolites of 3-(phenylamino)propane-1,2-diol
MetaboliteMetabolic Transformation
2-hydroxy-3-(phenylamino)propanoic acidSide-chain oxidation
3-[(4'-hydroxyphenyl)amino]propane-1,2-diolAromatic hydroxylation
2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acidAromatic hydroxylation and side-chain oxidation
4-aminophenol conjugatesN-dealkylation and further transformation
Paracetamol conjugatesN-dealkylation, N-acetylation, and aromatic hydroxylation

Enzymatic Reactions Involved in Biotransformation Processes

The biotransformation of 3-(phenylamino)propane-1,2-diol involves a series of enzymatic reactions, primarily categorized as Phase I and Phase II metabolism. While the specific enzymes responsible for the metabolism of PAP have not been definitively identified in dedicated studies, the nature of the identified metabolites allows for scientifically-grounded inferences about the enzyme families involved.

Phase I Reactions:

Aromatic Hydroxylation : The formation of 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol is a classic example of aromatic hydroxylation, a reaction commonly catalyzed by Cytochrome P450 (CYP) monooxygenases . mdpi.commdpi.com The increased elimination of PAP in C57BL/6 mice after induction with the CYP inducer β-naphthoflavone further supports the involvement of this enzyme superfamily. nih.gov

Side-Chain Oxidation : The conversion of the primary alcohol on the propane-1,2-diol moiety to a carboxylic acid to form 2-hydroxy-3-(phenylamino)propanoic acid is likely a two-step process. The initial oxidation of the alcohol to an aldehyde is catalyzed by Alcohol Dehydrogenases (ADHs) , followed by the oxidation of the aldehyde to a carboxylic acid by Aldehyde Dehydrogenases (ALDHs) . nih.govwikipedia.orgresearchgate.net

N-Dealkylation : The presence of 4-aminophenol and its derivatives suggests that N-dealkylation of the parent compound or its metabolites occurs. nih.gov This process, which involves the cleavage of the C-N bond, is also typically mediated by Cytochrome P450 enzymes . nih.govdntb.gov.uamdpi.com

Phase II Reactions:

Conjugation : The detection of paracetamol conjugates indicates that after the formation of 4-aminophenol, it can undergo N-acetylation to form paracetamol, which is then subject to Phase II conjugation reactions. nih.gov These reactions enhance water solubility and facilitate excretion. The primary enzymes involved in paracetamol conjugation are UDP-glucuronosyltransferases (UGTs) , which catalyze glucuronidation, and Sulfotransferases (SULTs) , which mediate sulfation. nih.govnih.govnih.gov

Comparative Biotransformation Studies Across Different Biological Matrices

Comparative studies on the biotransformation of 3-(phenylamino)propane-1,2-diol have primarily focused on differences between mouse strains. As previously noted, a significant difference in the rate of urinary excretion was observed between A/J and C57BL/6 mice, with A/J mice exhibiting a much higher elimination rate. nih.gov

Furthermore, when the individual enantiomers, (R)- and (S)-3-(phenylamino)propane-1,2-diol, were administered, the qualitative HPLC profiles of the urinary metabolites were similar between the two strains. nih.gov However, quantitative differences were observed, with a relatively higher proportion of several metabolites detected in the urine of mice treated with the (R)-enantiomer compared to those treated with the (S)-enantiomer. nih.gov This suggests that the metabolic enzymes may exhibit some degree of stereoselectivity in their activity towards PAP.

The primary biological matrix for analyzing PAP metabolites has been urine, as it is the main route of excretion. nih.gov The low levels of radioactivity found in various organ tissues (liver, lung, kidney, spleen, heart, and muscle) after 24 hours suggest that there is no significant long-term retention of the compound or its metabolites in these tissues. nih.gov

Environmental Fate and Degradation of 3,3 Phenylimino Bispropane 1,2 Diol

Hydrolytic and Photolytic Degradation Pathways

There is currently no available data from experimental or modeling studies that describe the hydrolytic or photolytic degradation of 3,3'-(Phenylimino)bispropane-1,2-diol.

Hydrolytic Degradation: Information regarding the compound's stability in water and its potential to break down via hydrolysis at different pH levels (acidic, neutral, and alkaline) is not documented. The rate of hydrolysis and the resulting degradation products are unknown.

Photolytic Degradation: There are no studies on the direct or indirect photolysis of this compound. Its potential for degradation when exposed to sunlight in aquatic or atmospheric environments, its light absorption spectrum, and the quantum yield of its degradation have not been determined.

Aerobic and Anaerobic Biodegradation Studies

No standardized aerobic or anaerobic biodegradation studies for this compound in relevant environmental matrices such as soil, sediment, or water have been published.

Aerobic Biodegradation: Data on the extent and rate of biodegradation by microorganisms in the presence of oxygen is absent. It is unknown whether the compound can serve as a carbon source for environmental microorganisms and what the potential half-life would be in aerobic environments.

Anaerobic Biodegradation: Similarly, there is no information on the compound's degradation potential in anoxic or anaerobic environments, such as in deeper layers of soil, sediments, or wastewater treatment sludge.

Characterization of Environmental Transformation Products

Due to the absence of degradation studies, no environmental transformation products of this compound have been identified or characterized. The potential formation of metabolites or degradation products through biotic or abiotic pathways remains entirely speculative.

Assessment of Environmental Persistence Potential

A formal assessment of the environmental persistence of this compound cannot be conducted without the foundational data from degradation studies.

Persistence Classification: It is not possible to classify the compound as persistent (P), very persistent (vP), or not persistent according to regulatory criteria (e.g., REACH).

Half-life Data: There is no available data on the degradation half-life of this compound in soil, water, or sediment, which are critical parameters for assessing its environmental persistence and potential for long-range transport.

Structure Property Relationships in N Phenylated Bis Propanediol Amines

Correlation Between Molecular Structure and Chemical Reactivity

The chemical reactivity of 3,3'-(Phenylimino)bispropane-1,2-diol is anticipated to be dictated by its constituent functional groups. The two primary alcohol groups are expected to undergo typical reactions of alcohols, such as esterification and etherification. In the context of polymer chemistry, these diol functionalities make it a prime candidate as a monomer, particularly in the synthesis of polyesters and polyurethanes. The tertiary amine nitrogen, influenced by the electron-withdrawing nature of the adjacent phenyl group, would likely exhibit reduced basicity compared to its aliphatic counterparts.

The phenyl group itself can influence the reactivity of the entire molecule. Its aromatic ring could participate in electrophilic substitution reactions, although the specific directing effects of the iminobis(propane-1,2-diol) substituent are not documented. Furthermore, the steric hindrance presented by the bulky phenyl and propanediol (B1597323) groups could play a significant role in modulating the accessibility and reactivity of the nitrogen atom and the hydroxyl groups.

A comprehensive analysis of its reactivity would require kinetic and mechanistic studies, which are currently unavailable in the scientific literature. Such studies would provide invaluable data on reaction rates, activation energies, and the influence of various catalysts, thereby enabling a more precise prediction and control of its chemical transformations.

Influence of Substituents on Coordination Behavior

The this compound molecule possesses multiple potential coordination sites—the tertiary amine nitrogen and the four oxygen atoms of the diol groups—making it a potential multidentate ligand for metal ions. The coordination behavior of such a ligand would be influenced by several factors, including the nature of the metal ion, the pH of the medium, and the presence of substituents on the phenyl ring.

Substituents on the phenyl ring could exert both electronic and steric effects on the coordination properties. Electron-donating groups would be expected to increase the electron density on the nitrogen atom, potentially enhancing its coordinating ability. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen, possibly favoring coordination through the oxygen atoms of the diol moieties. Steric hindrance from bulky substituents on the phenyl ring could also influence the geometry of the resulting metal complexes.

While general principles of coordination chemistry of N-aryl ligands and polyols can be applied, the specific chelation behavior, stability constants of its metal complexes, and the structural characterization of such complexes have not been reported.

Structure-Hydrophilicity Relationships in Derived Materials

When incorporated into polymers, such as polyurethanes, the structure of this compound would significantly impact the hydrophilicity of the resulting material. The presence of four hydroxyl groups in the monomer unit would inherently contribute to the hydrophilic character of the polymer chain by providing sites for hydrogen bonding with water molecules.

Modifications to the structure, such as introducing polar substituents onto the phenyl ring, could further enhance the hydrophilicity of the derived polymers. Conversely, the incorporation of long aliphatic chains or other hydrophobic moieties would decrease water affinity. Quantitative data from contact angle measurements, water uptake studies, and other characterization techniques on polymers specifically synthesized from this compound are necessary to establish a clear structure-hydrophilicity relationship.

Q & A

Basic: What are the recommended synthetic routes for 3,3'-(phenylimino)bispropane-1,2-diol?

Methodological Answer:
The compound can be synthesized via mechanochemical grinding, a solvent-free method. Equimolar amounts of a primary amine (e.g., aniline derivatives) and a dialdehyde or diol precursor are ground in a mortar or ball mill for 5–10 minutes to yield the product. This method minimizes solvent waste and achieves high purity . Alternative solution-phase synthesis involves refluxing reactants in ethanol or methanol under inert conditions, though yields may vary depending on substituent reactivity .

Basic: How can spectroscopic techniques characterize the structure of this compound?

Methodological Answer:

  • ESI+ Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a related disulfide analog (3,3'-disulfanediylbis(propane-1,2-diol)) showed a dominant peak at m/z 241.0 .
  • NMR Spectroscopy : Use ¹H NMR in DMSO-d₆ to identify hydroxyl (-OH) protons (~4.5–5.5 ppm) and aromatic protons from the phenylimino group (6.5–7.5 ppm). ¹³C NMR confirms carbonyl/imine carbon signals (~150–160 ppm) .

Basic: What solvents are optimal for solubility studies of this compound?

Methodological Answer:
The compound’s solubility depends on its substituents. For analogs like 3,3'-(dodecylimino)bispropane-1,2-diol, microemulsion techniques with water-miscible solvents (e.g., ethanol, DMSO) are effective. Polar aprotic solvents (DMF, DMSO) enhance solubility for spectroscopic analysis, while hydrophobic analogs require non-polar solvents (e.g., chloroform) .

Advanced: How can molecular docking elucidate interactions between this compound and biological targets?

Methodological Answer:

  • Target Selection : Identify proteins with accessible binding pockets (e.g., viral spike proteins, enzymes like cytochrome P450 3A4 ).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding (hydroxyl groups) and hydrophobic interactions (phenyl ring).
  • Validation : Compare docking scores with known inhibitors (e.g., Etravirine in SARS-CoV-2 studies ). Adjust protonation states of hydroxyl/imino groups to match physiological pH.

Advanced: How to resolve contradictions in biodegradation data for structurally similar diol derivatives?

Methodological Answer:

  • Analytical Cross-Validation : Combine LC-MS (to detect metabolites like bisphenol A derivatives ) and ¹H NMR to track structural changes.
  • Microbial Assays : Use Rhodococcus rhodochrous or Ochrobactrum anthropi to assess degradation rates. Monitor epoxy resin consumption as a proxy for enzymatic activity .
  • Statistical Analysis : Apply multivariate regression to differentiate pH-, temperature-, and strain-dependent effects.

Advanced: What mechanistic insights can kinetic studies provide for catalytic applications of this compound?

Methodological Answer:

  • Reaction Monitoring : Use UV-vis spectroscopy to track substrate conversion (e.g., oxidation of alcohols) in real time.
  • Computational Modeling : Perform DFT calculations (Gaussian 09) to map transition states and identify rate-limiting steps. Compare with experimental activation energies.
  • Isotopic Labeling : Introduce ¹⁸O or deuterium to hydroxyl groups to trace proton transfer mechanisms .

Advanced: How to design experiments for assessing mutagenic potential in dye-related applications?

Methodological Answer:

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to detect frameshift/missense mutations. Include metabolic activation (S9 liver homogenate) .
  • Chromatographic Profiling : Compare HPLC retention times of this compound with known mutagenic analogs (e.g., 3-[(4-amino-2-chloro-5-nitrophenyl)amino]-propane-1,2-diol) to infer structural alerts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.